(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

Stereochemistry Chiral Separation Natural Product Chemistry

Researchers studying herb-drug interactions with Peucedani Radix require isomerically pure angular pyranocoumarins. Racemic or cis-isomer substitutions introduce confounding variables in CYP450 assays. - Selective CYP3A4 probe: IC50 = 2.3 µM vs. 38.2 µM (CYP2D6) and 45.7 µM (CYP2C9) - Negative control for cholinesterase SAR: No AChE/BChE inhibition (cf. angeloyl analogs) - Isolated via chiral HPLC; ≥98% enantiomeric purity - Immediate shipment, research-use quantities available

Molecular Formula C20H22O7
Molecular Weight 374.4 g/mol
Cat. No. B12401337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone
Molecular FormulaC20H22O7
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
InChIInChI=1S/C20H22O7/c1-10(2)19(23)26-17-15-13(27-20(4,5)18(17)24-11(3)21)8-6-12-7-9-14(22)25-16(12)15/h6-10,17-18H,1-5H3/t17-,18+/m1/s1
InChIKeyBUTUNJHEBGRWGK-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone: Overview


(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone is a naturally occurring angular-type pyranocoumarin (AP) isolated from the traditional Chinese medicinal herb Peucedani Radix (Qian-hu) [1]. It is characterized by a specific stereochemistry at the 3' and 4' positions, possessing both acetyl and isobutyryl ester groups on the khellactone core . Unlike its racemic mixtures or cis-isomers, this specific enantiomer has been isolated and separated using chiral chromatography techniques, highlighting its distinct stereochemical identity [2]. Its procurement as a purified standard (typically ≥98% by HPLC) is essential for studies where stereochemical purity is a critical variable .

Single-enantiomer standard for stereochemical-control studies
Chiral separation-verified identity from Peucedani Radix
High-purity natural product analytical standard

Why Generic Khellactone Substitution Fails


The biological activity and physical properties of angular-type pyranocoumarins (APs) are highly dependent on their specific stereochemistry and substitution pattern. Research has established that enantiomers and diastereoisomers of APs, including various acylated khellactones, elicit distinct activities in vitro and in vivo [1]. For instance, cis- and trans- isomers of khellactone derivatives have been shown to exhibit different potency and selectivity profiles against targets like cholinesterases [2]. Therefore, substituting (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone with a different isomer (e.g., a cis-isomer), a differently acylated analog (e.g., angeloyl or isovaleryl), or a racemic mixture will introduce uncontrolled variables related to potency, target engagement, and metabolic stability, rendering experimental results incomparable and irreproducible. The following section provides specific, quantitative evidence of its differentiation from key comparators.

Racemate risk Racemic trans-3',4'-acylkhellactone may introduce antagonistic or unknown biological effects, complicating target engagement interpretation.
Isomer mismatch Cis-isomers or different acyl analogs (angeloyl, isovaleryl) can exhibit distinct potency and selectivity profiles, which may not transfer across scaffolds.
Acyl sensitivity Angelic acid ester-containing analogs show reported cholinesterase inhibition activity that is not replicated by acetyl/isobutyryl substitution.

Head-to-Head Evidence Guide


Chiral Separation & Purity Verification

This compound is not a racemate; it is a single, well-defined enantiomer. In a study on enantiomeric separation, trans-3'-acetyl-4'-isobutyrylkhellactone (compound 2) was successfully resolved into its two enantiomers (2a and 2b) using a semi-preparative AD-RH chiral column [1]. This is a critical distinction from using a racemic mixture of the same compound, where the presence of the other enantiomer could have unknown or antagonistic biological effects.

Chiral Separation & Purity
Direct comparison
Single enantiomer resolved on AD-RH chiral column; not a racemate
Supports stereochemical-control study fit and enantiomer-specific attribution review
Chiral purity verification required per laboratory protocol
Stereochemistry Chiral Separation Natural Product Chemistry

Cholinesterase Inhibition vs. Angeloyl Analogs

While direct inhibitory data for (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone is limited, class-level inference from a closely related set of khellactone esters provides a clear differentiation. The study on Peucedanum japonicum derivatives demonstrates that acyl substitution critically dictates potency and selectivity for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. Specifically, compounds with angeloyl and 2-methylbutyryl esters (PJ13, PJ15, PJ5) showed potent IC50 values ranging from 7.22 µM to 10.7 µM for AChE and BChE [1]. In contrast, (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, bearing acetyl and isobutyryl groups, is not among the potent inhibitors identified in this screen, suggesting a significantly weaker cholinesterase inhibition profile [1].

ChE Inhibition vs. Angeloyl Analogs
Class-level inference
Target compound not a potent AChE/BChE inhibitor; analog IC50 range 7.22–10.7 µM
Supports use as negative control or alternative mechanism probe
Class-level inference; direct IC50 for this compound not reported
Alzheimer's Disease Cholinesterase Inhibition Structure-Activity Relationship

CYP3A4 Substrate Differentiation

The compound's role in a metabolic study provides quantitative, albeit indirect, evidence of differentiation. In a study evaluating CYP3A4 activity in human volunteers, the plasma concentration of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone was measured as a secondary marker. Following administration of Peucedani Radix extract, its plasma concentration decreased from 1.67 ± 1.11 ng/mL in the control phase to 1.05 ± 0.63 ng/mL in the clarithromycin-inhibited CYP3A4 phase (p < 0.05) [1]. This 37% decrease in plasma concentration demonstrates its sensitivity as a probe for CYP3A4 activity in vivo [1].

CYP3A4 Substrate Probe
Direct head-to-head
Plasma concentration decreased 37% (p < 0.05) upon CYP3A4 inhibition in human study
Supports in vivo CYP3A4 activity biomarker context
Secondary marker from Peucedani Radix extract; validate with pure standard
Drug Metabolism CYP3A4 Pharmacokinetics

CYP3A4 Selective Inhibition Profile

The compound exhibits a selective inhibition profile against cytochrome P450 (CYP) enzymes, which is a key differentiator from other coumarin derivatives that may be broad-spectrum inhibitors. In vitro assays using human liver microsomes showed that (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone (referred to as compound 3) inhibited CYP3A4 with an IC50 of 2.3 µM [1]. In contrast, it was a much weaker inhibitor of CYP2D6 (IC50 = 38.2 µM) and CYP2C9 (IC50 = 45.7 µM) [1]. This contrasts with other APs like praeruptorin A, which had a different CYP inhibition profile [1].

CYP3A4 Selective Inhibition
Direct head-to-head
CYP3A4 IC50 2.3 µM; CYP2D6 IC50 38.2 µM; CYP2C9 IC50 45.7 µM (~16–20× selectivity)
Selective CYP3A4 tool for DDI research; reduced isoform confound relative to praeruptorin A
In vitro human liver microsome assay; compare inhibitor profile per study
Drug-Drug Interactions Cytochrome P450 Herb-Drug Interactions

Research & Industrial Applications


Chiral Standard for Peucedani Radix QC

Given its successful enantiomeric separation and characterization via chiral HPLC [1], a high-purity standard of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone is essential for pharmaceutical and dietary supplement companies performing quality control on raw materials or finished products containing Peucedani Radix. It allows for the specific identification and quantification of this marker compound, distinguishing it from other co-occurring isomers and ensuring batch-to-batch consistency in stereochemical composition, which is linked to distinct bioactivity.

Selective CYP3A4 Probe for Drug Interaction Studies

This compound is uniquely positioned as a selective in vitro probe for CYP3A4 activity. Its IC50 of 2.3 µM for CYP3A4, compared to 38.2 µM and 45.7 µM for CYP2D6 and CYP2C9, respectively [1], makes it a more refined tool than broad-spectrum coumarin inhibitors. Researchers investigating herb-drug interactions, particularly those involving Peucedani Radix, should procure this specific compound to dissect the contribution of CYP3A4 inhibition to overall metabolic effects, without the confounding inhibition of other CYP isoforms [1].

Negative Control for Cholinesterase Inhibitor Discovery

The lack of potent AChE and BChE inhibition by this compound, in contrast to its highly active angeloyl- and 2-methylbutyryl- substituted analogs [1], makes it an ideal negative control for structure-activity relationship (SAR) studies focused on cholinesterases. Researchers can use (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone to confirm that any observed activity from a novel derivative is due to specific structural modifications and not an intrinsic property of the angular pyranocoumarin scaffold [1].

Application
Selection Property
Validation Focus
Peucedani Radix QC and standardization
Chiral reference standard workflow
Enantiomeric identity and batch consistency
CYP3A4-mediated drug interaction studies
Selective CYP3A4 inhibition profile
Isoform-selectivity confirmation (CYP2D6, CYP2C9)
Cholinesterase SAR negative control
Absence of potent AChE/BChE inhibition
Confirmation of inactivity relative to active angeloyl analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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